molecular formula C4H6F2 B3052277 3-Fluoro-2-(fluoromethyl)prop-1-ene CAS No. 400-11-3

3-Fluoro-2-(fluoromethyl)prop-1-ene

Cat. No.: B3052277
CAS No.: 400-11-3
M. Wt: 92.09 g/mol
InChI Key: AKAQDSCODRVUDP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(fluoromethyl)prop-1-ene is a fluorinated alkene with the molecular formula C4H6F2 and a molecular weight of 92.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)prop-1-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-(chloromethyl)prop-1-ene with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)prop-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the alkene can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the alkene to an epoxide.

Major Products Formed

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Addition Reactions: Saturated alkanes or halogenated alkanes.

    Oxidation Reactions: Epoxides and other oxygenated derivatives.

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the double bond can undergo addition reactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

3-Fluoro-2-(fluoromethyl)prop-1-ene can be compared with other fluorinated alkenes such as:

    3-Chloro-2-(chloromethyl)prop-1-ene: Similar structure but with chlorine atoms instead of fluorine.

    3-Bromo-2-(bromomethyl)prop-1-ene: Similar structure but with bromine atoms instead of fluorine.

    2-Fluoro-3-(fluoromethyl)prop-1-ene: Isomeric compound with different fluorine atom positions.

The uniqueness of this compound lies in its specific fluorine atom arrangement, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-2-(fluoromethyl)prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2/c1-4(2-5)3-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQDSCODRVUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CF)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436585
Record name 3-Fluoro-2-(fluoromethyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-11-3
Record name 3-Fluoro-2-(fluoromethyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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